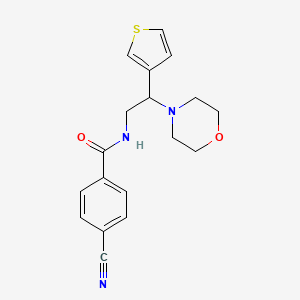

(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with similar stereochemistry often involves complex chemical reactions. For instance, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (II) complex .Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid” can be determined using the R/S nomenclature system. This system is used to unambiguously assign the handedness of molecules .Applications De Recherche Scientifique

Utilization in Synthetic Chemistry

A study by Wilken et al. (1997) demonstrates the synthesis of new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols through a high diastereoselective ring expansion. This work showcases the application of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid in producing chiral piperidine derivatives, highlighting its role in advancing synthetic methodologies (Wilken et al., 1997).

Nanotechnology and Catalysis

Ghorbani-Choghamarani and Azadi (2015) explored the synthesis and application of Fe3O4-PPCA (Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles) as a novel nanomagnetic reusable catalyst. This study underscores the utility of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in facilitating the efficient synthesis of organic compounds, showcasing its potential in green chemistry and nanocatalysis (Ghorbani-Choghamarani & Azadi, 2015).

Pharmaceutical Research

Research into the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors has identified (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA) as a crucial pharmacophoric unit. Sato et al. (2016) provide a comprehensive overview of asymmetric synthesis methods for (1R,2S)-vinyl-ACCA, highlighting its significant demand in the development of new antiviral drugs (Sato et al., 2016).

Antimicrobial Applications

A study by Senthilkumar et al. (2009) on novel fluoroquinolones revealed that derivatives of piperidine-4-carboxylic acid exhibit significant in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. This research underscores the potential of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in developing new antimicrobial agents (Senthilkumar et al., 2009).

Agricultural Chemistry

Tian et al. (2009) synthesized N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives from cyclopropanecarboxylic acid, demonstrating excellent herbicidal and fungicidal activities. This illustrates the agricultural application of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in creating effective plant protection products (Tian et al., 2009).

Propriétés

IUPAC Name |

(1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h6-8,10H,1-5H2,(H,11,12)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHXPEXOZWLWCB-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H]2C[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)

![3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2752033.png)

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)

![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)